molecular formula C13H13ClN4O B2561373 (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one CAS No. 303996-62-5

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Cat. No.: B2561373
CAS No.: 303996-62-5
M. Wt: 276.72
InChI Key: CQOIGJVXFZREOV-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, dimethylamine, and 1H-1,2,4-triazole.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an intermediate imine.

    Cyclization: The intermediate imine reacts with 1H-1,2,4-triazole under specific conditions to form the desired triazole derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used.

    Catalysts and Solvents: Specific catalysts and solvents may be employed to enhance the reaction rate and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may yield corresponding ketones or carboxylic acids.

    Reduction: Reduction may produce alcohols or amines.

    Substitution: Substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to produce desired biological effects.

    Affect Cellular Processes: Influence cellular processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one: Known for its unique triazole structure and biological activities.

    This compound: Similar in structure but may have different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its triazole ring and chlorophenyl group contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-17(2)7-12(18-9-15-8-16-18)13(19)10-3-5-11(14)6-4-10/h3-9H,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOIGJVXFZREOV-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.